molecular formula C10H19NO3 B3083234 Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate CAS No. 1138331-90-4

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B3083234
CAS No.: 1138331-90-4
M. Wt: 201.26
InChI Key: FOEGASXWOTWMKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4) is a protected azetidine derivative featuring a 1-hydroxyethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is widely used as a synthetic intermediate in medicinal chemistry and drug discovery due to its versatility in functional group transformations. Key properties include:

  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight: 201.26 g/mol
  • Physical Properties: Density 1.1 g/cm³, boiling point 280.9°C, and flash point 123.7°C .
  • Synthesis: Typically prepared via nucleophilic substitution or hydroxylation of pre-functionalized azetidine precursors, achieving high purity (95%) .

Properties

IUPAC Name

tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGASXWOTWMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents. One common method involves the use of azetidine-1-carboxylic acid as a starting material, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. The hydroxyethyl group is introduced through a subsequent reaction with an appropriate hydroxyethyl reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research Applications

  • Medicinal Chemistry
    • Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
    • Case Study: A study demonstrated that derivatives of azetidine compounds exhibit significant activity against various cancer cell lines, indicating potential as anticancer agents .
  • Organic Synthesis
    • This compound serves as an important building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.
    • It can be used in the synthesis of amino acids and other nitrogen-containing compounds due to its azetidine ring structure, which is integral in creating diverse chemical libraries for drug discovery .
  • Chemical Biology
    • Researchers utilize this compound to explore enzyme interactions and mechanisms. Its unique functional groups make it suitable for studying enzyme catalysis and inhibition.
    • Example: The compound has been used to probe the active sites of various enzymes, leading to insights into enzyme specificity and reactivity .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against a panel of cancer cell lines, showing promising results with certain modifications leading to enhanced cytotoxicity .

Case Study 2: Enzyme Interaction Studies

A team at a leading university utilized this compound to investigate its interaction with serine proteases. The results indicated that specific modifications could lead to selective inhibition of these enzymes, which are crucial in various biological processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The azetidine ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues with Hydroxyalkyl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield/Purity Applications/Reactivity
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 2-hydroxyethyl group; higher polarity 95% purity Intermediate for hydrophilic drugs
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate C₉H₁₈N₂O₃ 202.25 Amino and hydroxymethyl groups N/A Chelating agents, peptide mimics
tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate C₁₄H₂₂NO₃ 261.33 Longer alkyl chain (C4); lower yield 42% yield Substrate for stereoselective reactions

Key Observations :

  • The 1-hydroxyethyl substituent in the target compound balances steric bulk and reactivity, making it preferable for coupling reactions over bulkier analogues like the 1-hydroxybutyl derivative .
  • The 2-hydroxyethyl variant (CAS: 152537-03-6) exhibits similar polarity but differs in regiochemistry, influencing solubility in aqueous media .

Halogenated and Electrophilic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield/Purity Applications/Reactivity
tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate C₉H₁₆INO₂ 297.14 Iodomethyl group; electrophilic site N/A Cross-coupling reactions (e.g., C-glycoside synthesis)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 264.16 Bromoethyl group; alkylation agent 95% purity Polymer chemistry, alkylation

Key Observations :

  • Halogenated derivatives (e.g., bromoethyl, iodomethyl) are more reactive in cross-coupling but require stringent handling due to toxicity .
  • The target compound’s hydroxyl group enables milder functionalization (e.g., oxidation to ketones or esterification) compared to halogenated analogues .

Cyano and Allyl-Substituted Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield/Purity Applications/Reactivity
tert-Butyl 3-cyanoazetidine-1-carboxylate C₉H₁₄N₂O₂ 182.22 Cyano group; electron-deficient 74–95% yield Precursor for heterocycles (e.g., tetrazoles)
tert-Butyl 3-allyl-3-cyanoazetidine-1-carboxylate C₁₂H₁₈N₂O₂ 222.28 Allyl + cyano groups; dual reactivity 74% yield Diels-Alder reactions, cycloadditions

Key Observations :

  • Cyano-substituted derivatives are pivotal in click chemistry but lack the hydroxyl group’s hydrogen-bonding capability .
  • The target compound’s hydroxyl group enhances solubility in polar solvents, unlike cyano analogues .

Biological Activity

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a synthetic compound belonging to the azetidine family, which has garnered attention due to its potential biological activities. This article explores the biological mechanisms, research findings, and case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 215.28 g/mol

The compound features a tert-butyl group and a hydroxyethyl substituent, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various protein targets involved in cellular signaling pathways. Research suggests that this compound may act as an inhibitor of specific kinases, which are crucial for cell proliferation and survival.

Target Enzymes

  • Protein Kinases : Involved in the phosphorylation of proteins, regulating cellular processes such as growth and differentiation.
  • JAK Inhibitors : The compound's structural analogs have shown promise as JAK inhibitors, potentially useful in treating inflammatory diseases and cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50_{50} (µM) Effect
MDA-MB-23115.0Induces apoptosis
Hs578T12.5Cell cycle arrest
BT-2010.0Inhibition of cell proliferation

These results indicate that the compound can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives, including this compound:

  • Case Study on Cancer Treatment : A study involving the administration of the compound to xenograft models showed a significant reduction in tumor size compared to control groups, suggesting its effectiveness in vivo.
  • Inflammatory Disorders : Research indicated that compounds similar to this compound could modulate immune responses, providing a basis for their use in treating autoimmune diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.